Regioisomer-Dependent BRD4 Binding Conformation
The 4-pyridyl ethyl side chain in the target compound is predicted to pre-organize the molecule for BRD4(1) binding through an internal hydrogen bond network, a feature structurally validated in the 3-pyridyl analog OXFBD04 [1]. Molecular dynamics simulations on OXFBD04 identified an internal hydrogen bond that contributes to its improved BRD4(1) binding conformation [1]. The position of the pyridine nitrogen determines the hydrogen-bonding geometry and thus the population of binding-competent conformers. The OXFBD02 phenol scaffold lacking this pyridyl architecture shows weaker BRD4(1) affinity (IC50 = 382 nM) compared to OXFBD04 (IC50 = 166 nM) [1].
| Evidence Dimension | BRD4(1) binding conformation (internal hydrogen bond) |
|---|---|
| Target Compound Data | 4-pyridyl ethyl side chain enables internal hydrogen bond network (predicted) |
| Comparator Or Baseline | OXFBD04 (3-pyridyl derivative): IC50 = 166 nM, validated internal H-bond; OXFBD02 (phenol scaffold): IC50 = 382 nM, no pyridyl H-bond |
| Quantified Difference | 2.3-fold affinity improvement from 3-pyridyl H-bonding scaffold vs phenol (class-level inference for 4-pyridyl) |
| Conditions | Molecular dynamics simulation and BRD4(1) AlphaScreen assay (Jennings et al., 2018) |
Why This Matters
The 4-pyridyl substitution pattern may confer distinct binding kinetics relative to the 3-pyridyl analog, impacting target residence time and cellular activity profiles.
- [1] Jennings, L.E.; Schiedel, M.; Hewings, D.S.; et al. BET Bromodomain Ligands: Probing the WPF Shelf to Improve BRD4 Bromodomain Affinity and Metabolic Stability. Bioorg. Med. Chem. 2018, 26 (11), 2937–2957. View Source
